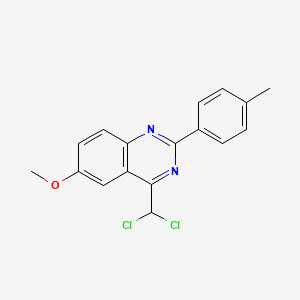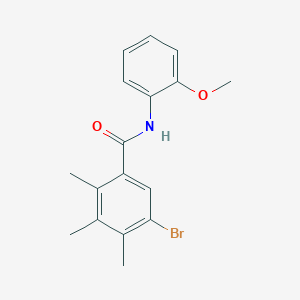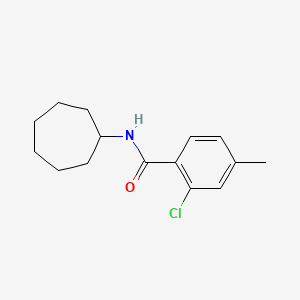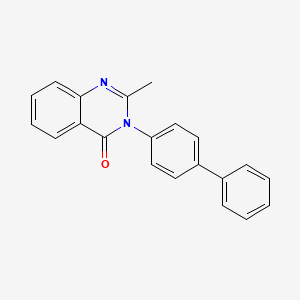![molecular formula C13H16ClNO3 B5749034 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine](/img/structure/B5749034.png)
4-[(4-chloro-3-methylphenoxy)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chloro-3-methylphenoxy)acetyl]morpholine, also known as CMH-1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine involves the induction of apoptosis in cancer cells. It has been found to activate the mitochondrial pathway of apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine has also been shown to induce DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects
4-[(4-chloro-3-methylphenoxy)acetyl]morpholine has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine has also been found to inhibit the growth of cancer cells in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine is its specificity for cancer cells. It has been found to induce apoptosis in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine. One area of research is the development of more potent analogs of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine that can be used in cancer treatment. Another area of research is the investigation of the mechanism of action of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine, which could lead to the development of new cancer therapies. Additionally, the use of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine in combination with other cancer treatments, such as chemotherapy and radiation therapy, could be explored. Finally, the development of new methods for administering 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine in vivo, such as nanoparticle-based delivery systems, could improve its efficacy as a cancer treatment.
Conclusion
In conclusion, 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine is a synthetic compound with potential applications in cancer research. Its specificity for cancer cells and ability to induce apoptosis make it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and to develop more potent analogs.
Méthodes De Synthèse
The synthesis of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine involves the reaction of 4-chloro-3-methylphenol with acetyl chloride to form 4-chloro-3-methylphenyl acetate. This compound is then reacted with morpholine in the presence of a base to form 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine. The synthesis method has been optimized to yield high purity 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine with a high yield.
Applications De Recherche Scientifique
4-[(4-chloro-3-methylphenoxy)acetyl]morpholine has been shown to have potential applications in cancer research. It has been found to selectively induce apoptosis in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer treatment. 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-10-8-11(2-3-12(10)14)18-9-13(16)15-4-6-17-7-5-15/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCWMOCHICIORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5748951.png)

![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5748961.png)
![5-[(2-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5748964.png)

![2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B5748970.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5748981.png)
![3-hydroxy-4-methoxy-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]benzamide](/img/structure/B5748989.png)


![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5749026.png)
![2-hydroxy-5-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5749040.png)
![2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5749054.png)
